molecular formula C18H20N2O2S2 B5140458 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5140458
M. Wt: 360.5 g/mol
InChI Key: QUWHDAOYMJCXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as IBTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. Specifically, 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects. Additionally, it has been found to inhibit the growth of certain cancer cells, which may be due to its ability to disrupt certain signaling pathways involved in cell growth and division.

Advantages and Limitations for Lab Experiments

2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. Additionally, it has been found to exhibit low toxicity in animal studies, which makes it a potentially useful tool for in vivo experiments. However, one limitation of 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not yet fully understood, which may limit its potential applications in some areas of research.

Future Directions

There are several potential future directions for research on 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione. For example, further studies are needed to fully understand its mechanism of action and to identify its potential applications in various areas of research. Additionally, more studies are needed to investigate its potential toxicity and safety in humans, as well as its potential interactions with other drugs and compounds. Finally, further studies are needed to optimize its synthesis and purification methods to improve its efficiency and yield.

Synthesis Methods

The synthesis of 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 2-aminobenzenethiol with isopropyl bromide, followed by the reaction of the resulting product with 1,3-cyclohexanedione. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. For example, it has been shown to have potential applications in the development of new drugs, as well as in the study of various biological processes. Specifically, 2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential as a neuroprotective agent, as well as for its ability to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-10(2)23-18-19-14-8-7-11(9-15(14)24-18)20-16(21)12-5-3-4-6-13(12)17(20)22/h7-10,12-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHDAOYMJCXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(S1)C=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Isopropylthio)benzo[d]thiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione

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